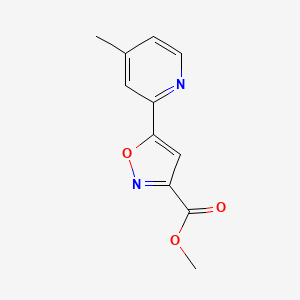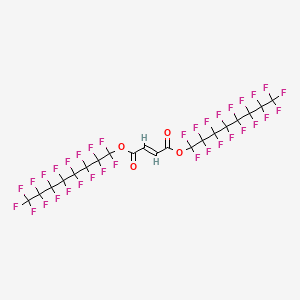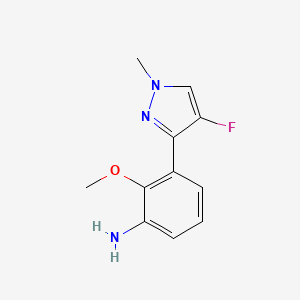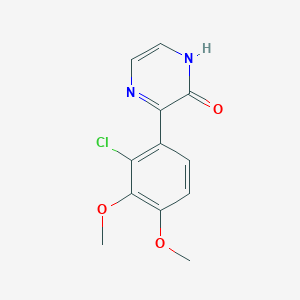
2-Bromo-5-(2-methoxy-2-propyl)thiophene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-5-(2-methoxy-2-propyl)thiophene is a heterocyclic compound featuring a thiophene ring substituted with a bromine atom and a 2-methoxy-2-propyl group. Thiophene derivatives are known for their diverse applications in organic synthesis, medicinal chemistry, and material science due to their unique electronic properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-5-(2-methoxy-2-propyl)thiophene typically involves the bromination of a thiophene precursor followed by the introduction of the 2-methoxy-2-propyl group. One common method includes:
Bromination: Thiophene is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide.
Alkylation: The brominated thiophene undergoes alkylation with 2-methoxy-2-propyl halide under basic conditions, often using a strong base like sodium hydride or potassium tert-butoxide.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-5-(2-methoxy-2-propyl)thiophene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkyl groups.
Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with aryl or vinyl boronic acids.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents (e.g., DMF, DMSO).
Oxidation: Oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide.
Coupling: Palladium catalysts (e.g., Pd(PPh3)4) in the presence of a base like potassium carbonate.
Major Products:
Substitution: Formation of 2-azido-5-(2-methoxy-2-propyl)thiophene or 2-thio-5-(2-methoxy-2-propyl)thiophene.
Oxidation: Formation of this compound sulfoxide or sulfone.
Coupling: Formation of biaryl or styrene derivatives.
Scientific Research Applications
2-Bromo-5-(2-methoxy-2-propyl)thiophene has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Material Science: Employed in the development of organic semiconductors and conductive polymers.
Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Biological Studies: Utilized in the study of enzyme inhibition and receptor binding due to its unique structural features.
Mechanism of Action
The mechanism of action of 2-Bromo-5-(2-methoxy-2-propyl)thiophene involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the methoxy group can participate in hydrogen bonding and van der Waals interactions, influencing the compound’s binding affinity and specificity. The thiophene ring’s electronic properties also play a role in modulating the compound’s reactivity and biological activity.
Comparison with Similar Compounds
2-Bromothiophene: Lacks the 2-methoxy-2-propyl group, making it less sterically hindered and more reactive in certain substitution reactions.
2-Bromo-5-phenylthiophene: Contains a phenyl group instead of the 2-methoxy-2-propyl group, leading to different electronic and steric properties.
2-Bromo-5-nitrothiophene:
Uniqueness: 2-Bromo-5-(2-methoxy-2-propyl)thiophene is unique due to the presence of the 2-methoxy-2-propyl group, which imparts distinct steric and electronic effects. This makes it a valuable intermediate in organic synthesis and a potential candidate for developing novel materials and pharmaceuticals.
Properties
Molecular Formula |
C8H11BrOS |
|---|---|
Molecular Weight |
235.14 g/mol |
IUPAC Name |
2-bromo-5-(2-methoxypropan-2-yl)thiophene |
InChI |
InChI=1S/C8H11BrOS/c1-8(2,10-3)6-4-5-7(9)11-6/h4-5H,1-3H3 |
InChI Key |
AWWRZNORPPCFCH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=CC=C(S1)Br)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



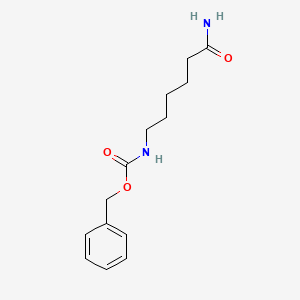

![Ethyl (S)-2-[3-[(2-Isopropyl-4-thiazolyl)methyl]-3-methylureido]-4-morpholinobutanoate Oxalate](/img/structure/B13711616.png)


